

The Natural Occurrence of 13-Methylpentadecanoic Acid: An In-depth

Technical Guide

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Compound of Interest

Compound Name: Methyl 13-methylpentadecanoate

Cat. No.: B164438

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Introduction

13-Methylpentadecanoic acid, also known as anteiso-hexadecanoic acid (anteiso-C16:0), is a saturated branched-chain fatty acid. Unlike its straight-chain counterparts, the methyl branch at the antepenultimate (n-3) carbon atom imparts unique physicochemical properties that influence its biological roles. This technical guide provides a comprehensive overview of the natural occurrence of 13-methylpentadecanoic acid, detailing its presence in various organisms, quantitative data, and the experimental protocols for its analysis. Furthermore, it explores its biosynthetic pathway and its influence on cellular membrane properties.

Natural Distribution

13-Methylpentadecanoic acid is found across diverse biological kingdoms, from prokaryotes to mammals. Its presence is particularly notable in organisms that need to maintain membrane fluidity in varying environmental conditions.

Bacteria: Branched-chain fatty acids, including the anteiso series, are major components of the membrane lipids of many bacterial species.[1] In the genus Bacillus, branched-chain fatty acids can constitute over 60% of the total fatty acids.[2] Species such as Listeria monocytogenes







contain a high proportion of branched-chain fatty acids, which can exceed 90% of the total fatty acid content and play a crucial role in maintaining membrane fluidity at low temperatures.[3]

Marine Organisms: Marine invertebrates, particularly sponges, are known to contain a variety of branched-chain fatty acids. While specific quantitative data for 13-methylpentadecanoic acid is limited, studies on the phospholipid fatty acid composition of marine sponges have identified related anteiso-fatty acids. The concentration of branched-chain fatty acids in marine sediments has been observed to increase with depth, suggesting a significant bacterial contribution to the organic matter.[4]

Plants: 13-Methylpentadecanoic acid has been identified in plant extracts. For instance, its methyl ester has been detected in the bioactive fraction of Anisomeles malabarica extract.[5]

Mammals: The presence of 13-methylpentadecanoic acid has been confirmed in mammalian tissues, such as baboon liver.[5] Additionally, other anteiso-fatty acids, like anteiso-15:0 and anteiso-17:0, are found in human milk, with concentrations varying based on maternal diet.[6] [7]

Quantitative Data

The concentration of 13-methylpentadecanoic acid and related anteiso-fatty acids varies significantly among different organisms and even between different tissues within the same organism. The following tables summarize available quantitative data.



Organism/Sou rce	Sample Type	Fatty Acid	Concentration/ Percentage	Reference(s)
Bacillus species	Whole cells	Total Branched- Chain Fatty Acids	> 60% of total fatty acids	[2]
Listeria monocytogenes	Whole cells	Total Branched- Chain Fatty Acids	> 90% of total fatty acids	[3]
Human Milk (Cincinnati, USA)	Mature Milk	anteiso-15:0	0.35 ± 0.02 mg/100 mL	[6][7]
Human Milk (Shanghai, China)	Mature Milk	anteiso-15:0	0.22 ± 0.01 mg/100 mL	[6][7]
Human Milk (Mexico City, Mexico)	Mature Milk	anteiso-15:0	0.29 ± 0.02 mg/100 mL	[6][7]
Human Milk (Cincinnati, USA)	Mature Milk	anteiso-17:0	0.40 ± 0.02 mg/100 mL	[6][7]
Human Milk (Shanghai, China)	Mature Milk	anteiso-17:0	0.25 ± 0.01 mg/100 mL	[6][7]
Human Milk (Mexico City, Mexico)	Mature Milk	anteiso-17:0	0.32 ± 0.02 mg/100 mL	[6][7]

Note: Data for 13-methylpentadecanoic acid (anteiso-C16:0) is often reported as part of the total branched-chain fatty acids or is less commonly quantified individually compared to anteiso-C15:0 and anteiso-C17:0.

Experimental Protocols



The analysis of 13-methylpentadecanoic acid typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Lipid Extraction from Biological Tissues (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids from tissues such as marine invertebrates or animal tissues.

Materials:

- Chloroform
- Methanol
- Deionized water
- Homogenizer
- Centrifuge
- Glass centrifuge tubes

Procedure:

- Weigh the tissue sample (typically 1-2 g) and place it in a glass centrifuge tube.
- Add a volume of chloroform and methanol to the tissue in a ratio of 1:2 (v/v) to create a single-phase system with the water present in the tissue. For 1 g of tissue (assuming ~80% water), add 1 mL of chloroform and 2 mL of methanol.
- Homogenize the mixture thoroughly for 2 minutes to ensure complete disruption of the tissue and extraction of lipids.
- Add an additional 1 mL of chloroform to the homogenate and vortex for 30 seconds.



- Add 1 mL of deionized water to the mixture and vortex for another 30 seconds. This will induce phase separation.
- Centrifuge the sample at 1,000 x g for 10 minutes to achieve a clear separation of the two phases.
- The lower chloroform phase contains the lipids. Carefully collect this phase using a Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
- Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.
- Store the lipid extract at -20°C under a nitrogen atmosphere until further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) and GC-MS Analysis

This protocol describes the conversion of the extracted lipids into their corresponding FAMEs for analysis by GC-MS.

Materials:

- Hexane
- Methanolic HCl (e.g., 1.25 M) or BF3-Methanol
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A suitable capillary column (e.g., a polar column like a DB-225ms)

Procedure:

- Derivatization:
 - To the dried lipid extract, add 2 mL of methanolic HCl.



- Seal the tube tightly and heat at 80°C for 1-2 hours.
- Alternatively, use a BF3-methanol reagent according to the manufacturer's instructions.
- Extraction of FAMEs:
 - After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane to the tube.
 - Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
 - Centrifuge briefly to separate the phases.
 - Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
 - Repeat the hexane extraction once more and combine the hexane layers.
- Washing and Drying:
 - Wash the combined hexane extract with 1 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.
 - Dry the hexane layer over anhydrous sodium sulfate.
- GC-MS Analysis:
 - Transfer the final hexane solution to a GC vial.
 - Inject an appropriate volume (e.g., 1 μL) into the GC-MS system.
 - GC Conditions (Example):
 - Injector temperature: 250°C
 - Oven program: Start at 100°C, hold for 2 min, ramp at 4°C/min to 250°C, and hold for 5 min.
 - Carrier gas: Helium at a constant flow rate.

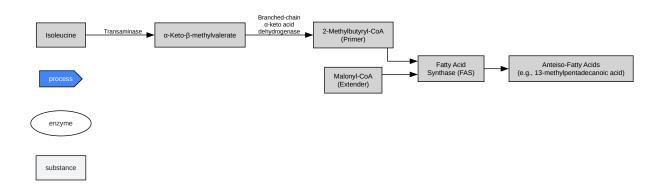


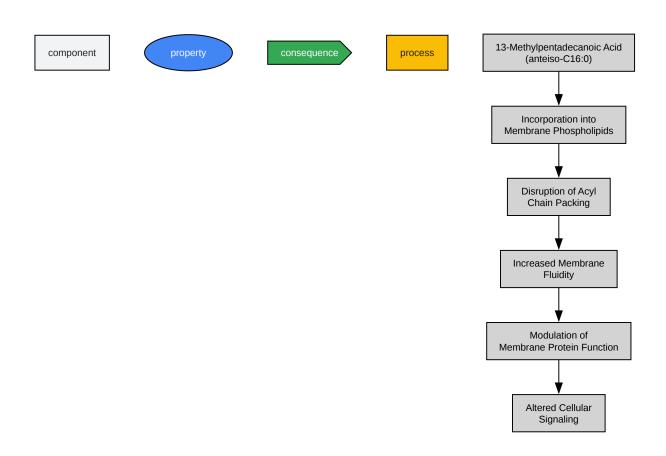
- MS Conditions (Example):
 - Ion source temperature: 230°C
 - Electron ionization (EI) at 70 eV.
 - Scan range: m/z 50-550.
- Identification and Quantification:
 - Identify 13-methylpentadecanoic acid methyl ester based on its retention time and mass spectrum compared to a known standard.
 - Quantify the amount of the fatty acid by using an internal standard (e.g., heptadecanoic acid, C17:0) added before the derivatization step and constructing a calibration curve with known concentrations of a 13-methylpentadecanoic acid standard.

Biosynthesis and Biological Role Biosynthesis of Anteiso-Fatty Acids

The biosynthesis of anteiso-fatty acids, including 13-methylpentadecanoic acid, is initiated from branched-chain amino acids. In bacteria, the precursor for anteiso-fatty acids is L-isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as the primer for the fatty acid synthase (FAS) system.









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